molecular formula C12H14ClN3 B15363802 2-chloro-3-(1-piperazinylmethyl)Benzonitrile

2-chloro-3-(1-piperazinylmethyl)Benzonitrile

Cat. No.: B15363802
M. Wt: 235.71 g/mol
InChI Key: SCWVKZAOTUXOMP-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-piperazinylmethyl)benzonitrile is a chemical compound characterized by the presence of a chloro group, a piperazine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1-piperazinylmethyl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 1-piperazine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using a solvent such as dichloromethane or toluene, and heating the reaction mixture to reflux.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalyst and solvent can significantly impact the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(1-piperazinylmethyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or amides.

  • Reduction: Amines or alcohols.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-Chloro-3-(1-piperazinylmethyl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-3-(1-piperazinylmethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-3-(1-piperazinylmethyl)benzonitrile is similar to other compounds containing piperazine and benzonitrile moieties. its unique chloro group and specific substitution pattern distinguish it from other analogs. Some similar compounds include:

  • 3-(1-piperazinylmethyl)benzonitrile

  • 2-chloro-4-(1-piperazinylmethyl)benzonitrile

  • 2-chloro-5-(1-piperazinylmethyl)benzonitrile

These compounds may have different reactivity and biological activity due to variations in their chemical structure.

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Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

2-chloro-3-(piperazin-1-ylmethyl)benzonitrile

InChI

InChI=1S/C12H14ClN3/c13-12-10(8-14)2-1-3-11(12)9-16-6-4-15-5-7-16/h1-3,15H,4-7,9H2

InChI Key

SCWVKZAOTUXOMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)C#N)Cl

Origin of Product

United States

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